Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 2-(2-methylchromen-2-yl)acetate |
InChI |
InChI=1S/C14H16O3/c1-3-16-13(15)10-14(2)9-8-11-6-4-5-7-12(11)17-14/h4-9H,3,10H2,1-2H3 |
InChI Key |
TVZUBZRXMWKSHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(C=CC2=CC=CC=C2O1)C |
Origin of Product |
United States |
Biological Activities and Mechanistic Investigations of Chromene Acetate Derivatives
Antimicrobial Activity Studies
No research data was found regarding the antimicrobial efficacy of Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate.
Antibacterial Efficacy
There are no available studies on the antibacterial effects of this compound against key pathogenic bacteria such as Staphylococcus aureus or Escherichia coli. While research exists on the antibacterial properties of other chromene derivatives, this information is not applicable to the specific compound .
Antiviral Potentials
There is no evidence in the current body of scientific research to suggest that this compound has been investigated for any antiviral properties, including anti-HIV activity.
Anticancer and Antiproliferative Properties
No studies were found that investigated the potential anticancer and antiproliferative effects of this compound.
In vitro Inhibition of Cancer Cell Line Proliferation and Viability
Information regarding the in vitro inhibition of cancer cell lines, such as Huh-7, HepG-2, or NSCLC cell lines, by this compound is not available in the scientific literature. While some chromene derivatives have been studied for their cytotoxic potential against various cancer cell lines, these findings cannot be attributed to the specific compound of interest.
Induction of Cell Cycle Arrest
There are no published findings on the ability of this compound to induce cell cycle arrest, for instance, in the G1 phase, in any cancer cell line.
Apoptosis and Autophagy Induction Mechanisms
Chromene derivatives have been investigated for their potential to induce programmed cell death in cancer cells through apoptosis and autophagy. A notable analogue, Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate (C2F), has demonstrated the ability to promote apoptosis in colorectal cancer (CRC) cells. nih.govresearchgate.net Studies have shown that C2F can inhibit the proliferation of CRC cells and trigger apoptotic pathways. nih.govresearchgate.net In non-small cell lung cancer (NSCLC), this compound has also been found to induce apoptosis and cell cycle arrest. The underlying mechanism for these effects is linked to the suppression of the EGFR/PI3K/Akt/mTOR signaling pathway.
In addition to apoptosis, some ethyl acetate (B1210297) extracts containing chromene-like structures have been shown to induce autophagy in cancer cells. elsevierpure.comnih.govresearchgate.net For instance, an ethyl acetate extract of Halymenia durvillei was found to induce autophagy in HT-29 colorectal cancer cells, as evidenced by the up-regulation of light chain 3-II and beclin-1. elsevierpure.comnih.govresearchgate.net This process was also associated with the regulation of the PI3K/AKT/mTOR signaling pathway. elsevierpure.comnih.govresearchgate.net
The induction of apoptosis by these derivatives often involves the activation of intrinsic and extrinsic pathways, characterized by the upregulation of pro-apoptotic proteins like Bax and caspases (caspase-3, -8, and -9), and the downregulation of anti-apoptotic proteins such as Bcl-2. elsevierpure.comnih.gov This disruption of the mitochondrial membrane potential ultimately leads to programmed cell death.
Table 1: Effects of Chromene-Acetate Derivatives on Apoptosis and Autophagy
| Derivative/Extract | Cancer Cell Line | Observed Effect | Signaling Pathway Implicated |
|---|---|---|---|
| Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate (C2F) | Colorectal Cancer (CRC) | Promotes apoptosis | - |
| Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate (C2F) | Non-Small Cell Lung Cancer (NSCLC) | Induces apoptosis and cell cycle arrest | EGFR/PI3K/Akt/mTOR |
| Ethyl acetate extract of Halymenia durvillei | Colorectal Cancer (HT-29) | Induces autophagy | PI3K/AKT/mTOR |
Inhibition of Cancer Cell Migration and Invasion
The metastatic spread of cancer is a primary cause of mortality, and the inhibition of cancer cell migration and invasion is a key therapeutic goal. Research on chromene derivatives has revealed their potential to hinder these malignant behaviors. The compound Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate (C2F) has been shown to impede the migration and invasion of both colorectal and non-small cell lung cancer cells. nih.govresearchgate.net
The mechanism behind this anti-metastatic activity is, in part, attributed to the inhibition of the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3). nih.govresearchgate.net By blocking the STAT3 signaling pathway, C2F can suppress the expression of genes involved in cell migration and invasion. In NSCLC, the anti-migratory and anti-invasive effects of C2F are also linked to the suppression of the EGFR/PI3K/Akt/mTOR signaling pathway.
Furthermore, other chromene derivatives have demonstrated the ability to inhibit matrix metalloproteinases (MMPs), such as MMP-2, which are crucial enzymes in the degradation of the extracellular matrix, a key step in cancer cell invasion. nih.gov
Table 2: Effects of Chromene-Acetate Derivatives on Cancer Cell Migration and Invasion
| Derivative | Cancer Cell Line | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate (C2F) | Colorectal Cancer (CRC) | Hinders migration and invasion | Inhibition of STAT3 phosphorylation and nuclear translocation |
| Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate (C2F) | Non-Small Cell Lung Cancer (NSCLC) | Inhibits migration and invasion | Suppression of EGFR/PI3K/Akt/mTOR pathway |
| Chromene-Azo Sulfonamide Hybrids | - | Inhibition of cell detachment | Inhibition of MMP-2 expression |
Antioxidant and Anti-inflammatory Effects
Radical Scavenging Activity (e.g., Hydrogen Peroxide Scavenging)
Chromene derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. biointerfaceresearch.comraco.catmdpi.commdpi.com These compounds can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. The antioxidant capacity of various chromene derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. biointerfaceresearch.com
Specifically, certain coumarin (B35378) derivatives have been synthesized and tested for their hydrogen peroxide (H₂O₂) scavenging activity. nih.govresearchgate.net Hydrogen peroxide is a non-radical ROS that can lead to the formation of highly reactive hydroxyl radicals. The ability of these compounds to scavenge H₂O₂ is a significant aspect of their antioxidant profile. nih.govresearchgate.net The mechanism often involves the donation of an electron to H₂O₂, leading to its reduction to water.
Table 3: Radical Scavenging Activity of Chromene Derivatives
| Derivative Type | Radical Scavenged | Assay Method |
|---|---|---|
| 4H-Chromene compounds | DPPH radical | DPPH radical scavenging assay |
| Coumarin derivatives | Hydrogen Peroxide (H₂O₂) | Hydrogen peroxide scavenging assay |
| 2H-chromen-2-one derivatives | Superoxide radical anion (O₂•⁻) | Enzymatic reduction of nitro blue tetrazolium |
Anti-inflammatory Response Modulation
Inflammation is a complex biological response implicated in numerous diseases. Chromene derivatives have demonstrated significant anti-inflammatory potential by modulating various inflammatory pathways. nih.govresearchgate.netsemanticscholar.orgnih.gov Research has shown that certain 2-phenyl-4H-chromen-4-one derivatives can suppress the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov
The anti-inflammatory mechanism of these compounds often involves the inhibition of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway. nih.gov By inhibiting this pathway, these derivatives can downregulate the production of inflammatory mediators like nitric oxide (NO). nih.gov The ability of chromene derivatives to modulate these inflammatory responses highlights their therapeutic potential for inflammatory conditions.
Exploration of Other Pharmacological Applications
Neurodegenerative Disease Modulation (e.g., Anti-Alzheimer Activity, CNS Regulation)
The chromone (B188151) scaffold is a promising framework for the development of multi-target-directed ligands (MTDLs) for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. nih.govgoogle.comacs.orgontosight.ai Alzheimer's disease is characterized by the depletion of acetylcholine (B1216132) and the formation of amyloid-beta (Aβ) plaques. Chromene derivatives have been designed to target multiple aspects of this pathology.
Several chromene-based compounds have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade acetylcholine. nih.govnih.gov By inhibiting these cholinesterases, these compounds can increase the levels of acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's. Additionally, some derivatives exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters and the generation of oxidative stress. nih.gov
The neuroprotective effects of imino-2H-chromene derivatives have also been demonstrated, with some compounds showing protection against Aβ-induced neuronal cell damage. nih.gov The ability of these compounds to cross the blood-brain barrier is a crucial factor in their potential as central nervous system (CNS) regulatory agents.
Table 4: Neuroprotective Activities of Chromene Derivatives
| Derivative Type | Target | Potential Application |
|---|---|---|
| Imino-2H-chromene derivatives | BACE1, AChE, BuChE | Alzheimer's Disease |
| Substituted chromen-4-ones | AChE, MAO-B | Neurodegenerative Therapy |
| Tacrine–4-oxo-4H-chromene hybrids | AChE, BuChE, BACE-1 | Alzheimer's Disease |
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, VEGFR-2)
Derivatives of the 2H-chromene scaffold have been investigated for their potential to inhibit various enzymes implicated in disease pathogenesis. Notably, their effects on acetylcholinesterase (AChE) and vascular endothelial growth factor receptor 2 (VEGFR-2) have been a subject of research.
Acetylcholinesterase (AChE) Inhibition:
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Certain imino-2H-chromene derivatives have been evaluated as inhibitors of both acetylcholinesterase and butyrylcholinesterase (BuChE). In one study, a series of newly synthesized imino-2H-chromene derivatives were tested for their anti-cholinergic activities. Compound 10a , featuring a benzyl (B1604629) pendant, was identified as a notable inhibitor of both AChE and BuChE. Specifically, it exhibited 24.4% inhibition of AChE at a concentration of 30 μM and an IC₅₀ value of 3.3 μM against BuChE. Kinetic analysis revealed a mixed-type inhibition pattern for compound 10a against BuChE. nih.gov Another compound, 10c , which bears a fluorobenzyl moiety, was found to be the most potent inhibitor of BACE1, another key enzyme in Alzheimer's disease pathology, with an IC₅₀ value of 6.31 μM. nih.gov
Table 1: Enzyme Inhibition Data for Imino-2H-Chromene Derivatives
| Compound | Target Enzyme | Inhibition Data |
|---|---|---|
| 10a | Acetylcholinesterase (AChE) | 24.4% inhibition @ 30 μM |
| 10a | Butyrylcholinesterase (BuChE) | IC₅₀ = 3.3 μM |
| 10c | BACE1 | IC₅₀ = 6.31 μM |
Data sourced from a study on imino-2H-chromene derivatives as potential anti-Alzheimer's agents. nih.gov
VEGFR-2 Inhibition:
VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.govnih.gov While specific data for "this compound" is not available, the broader class of chromene derivatives has been explored for VEGFR-2 inhibitory activity. For instance, a series of novel piperazinylquinoxaline-based derivatives, which can be considered complex chromene analogues, demonstrated significant VEGFR-2 inhibition with IC₅₀ values ranging from 0.19 to 0.60 µM. nih.gov The most potent of these, compound 11 , had an IC₅₀ of 0.19 µM against VEGFR-2. nih.gov
Anticoagulant Activity
Coumarins, which are structurally related to chromenes (2H-chromen-2-ones), are well-known for their anticoagulant properties. unica.it This activity is the basis for the clinical use of drugs like warfarin. The anticoagulant effect of coumarin derivatives is attributed to their ability to interfere with the vitamin K cycle, which is essential for the synthesis of several clotting factors. While direct studies on the anticoagulant activity of "this compound" are scarce, the general potential for this class of compounds to exhibit such effects is recognized based on the extensive research on related coumarin structures. hu.edu.jo
Mechanistic Insights into Biological Actions
Understanding the mechanisms through which chromene derivatives exert their biological effects is crucial for the development of targeted therapies. Research in this area has focused on identifying their cellular targets, elucidating their impact on signaling pathways, and characterizing their interactions with biological macromolecules.
Identification of Cellular Targets and Receptors
Recent studies have identified specific cellular receptors for certain 2H-chromene derivatives. For example, a class of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives has been identified as antagonists of the P2Y₆ receptor, a G protein-coupled receptor involved in inflammatory responses. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the 2H-chromene scaffold can significantly impact the affinity of these compounds for the P2Y₆ receptor. nih.govnih.govnih.gov For instance, a 6-(Boc-amino-n-heptylethynyl) analogue, MRS4940 , displayed a greatly enhanced affinity with an IC₅₀ of 162 nM. nih.gov
Elucidation of Molecular Signaling Pathway Modulation (e.g., EGFR/PI3K/AKT/mTOR pathway suppression)
The modulation of intracellular signaling pathways is a key aspect of the biological activity of many therapeutic agents. While information on the specific modulation of the EGFR/PI3K/AKT/mTOR pathway by "this compound" is not available, related studies on other chromene derivatives offer some insights. For example, a study on 2-substituted-2H-chromene derivatives found that a particular compound, BT7 , could modulate the p-SAPK/JNK signaling pathway, which is known to be downstream of the TGF-β pathway and can mediate Smad-independent signaling. nih.gov This suggests that chromene derivatives have the potential to interfere with complex cellular signaling networks.
Interactions with Key Biological Macromolecules
The biological effects of small molecules are ultimately determined by their interactions with biological macromolecules such as proteins and nucleic acids. For enzyme inhibitors like the chromene derivatives discussed, these interactions occur at the active site or allosteric sites of the target enzymes. For instance, docking and simulation studies of potent imino-2H-chromene derivatives against BACE1 and BuChE have been used to confirm the experimental results and to understand the binding modes of these inhibitors. nih.gov Similarly, the interaction of 2H-chromene derivatives with the P2Y₆ receptor has been studied to understand the structural requirements for antagonism. nih.govnih.govnih.gov These molecular interactions are fundamental to the observed biological activities.
Structure Activity Relationship Sar Studies of Ethyl 2 2 Methyl 2h Chromen 2 Yl Acetate Analogues
Impact of Core Chromene Ring System Modifications on Biological Activity
The 2H-chromene ring system is a privileged scaffold in medicinal chemistry, and modifications to this core can significantly impact the biological activity of its derivatives. researchgate.net Alterations such as the introduction of additional fused rings or the replacement of the oxygen heteroatom can modulate the molecule's electronic distribution, conformation, and ability to interact with biological targets.
Another key modification is the replacement of the oxygen atom in the pyran ring with other heteroatoms, such as sulfur to form 2H-thiochromenes. Such a change can significantly alter the electronic properties and metabolic stability of the molecule. While specific SAR studies on 2H-thiochromene-2-acetate analogues are limited, the isosteric replacement of oxygen with sulfur is a common strategy in medicinal chemistry to improve pharmacokinetic properties and potentially modulate biological activity.
Furthermore, the fusion of a benzofuran (B130515) ring to the chromene scaffold has been investigated, leading to novel derivatives with potential biological applications. rsc.orgbohrium.com Benzofuran derivatives themselves are known to possess a wide range of pharmacological activities, and their combination with the chromene nucleus can result in hybrid molecules with unique and potentially synergistic effects. rsc.orgnih.gov
The following table summarizes the impact of various core modifications on the biological activity of chromene analogues:
| Core Modification | Resulting Scaffold | Reported Biological Activities | Reference(s) |
| Fusion of a pyran ring | Dihydropyrano[3,2-c]chromene | Antimicrobial, Anticancer, Antioxidant | researchgate.netresearchgate.net |
| Fusion of a benzene (B151609) ring | Benzo[h]chromene | Antitumor | nih.govresearchgate.net |
| Replacement of oxygen with sulfur | 2H-Thiochromene | Potential for modulated activity and improved pharmacokinetics | N/A |
| Fusion of a benzofuran ring | Benzofuran-chromene hybrid | Potential for synergistic biological effects | rsc.orgbohrium.comnih.gov |
Influence of Substituents on the Aromatic and Heterocyclic Rings
The nature, position, and stereochemistry of substituents on both the aromatic (benzene) and heterocyclic (pyran) rings of the 2H-chromene scaffold play a pivotal role in determining the biological potency and selectivity of its derivatives. These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological targets and its ability to cross cell membranes.
The electronic properties of substituents on the aromatic ring can significantly modulate the electron density of the entire chromene system, thereby affecting its reactivity and binding affinity. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups can increase the electron density of the aromatic ring, which may enhance interactions with electron-deficient pockets in target proteins. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) and cyano (-CN) groups decrease the electron density and can be crucial for interactions with electron-rich residues. nih.gov
Quantitative structure-activity relationship (QSAR) studies on various chromene derivatives have provided insights into the importance of these electronic effects. researchgate.netslideshare.netmdpi.com For example, in a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, the nature of the substituent at the 6-position was found to be critical for their antagonistic activity at the P2Y6 receptor. nih.gov The introduction of alkynyl groups through a Sonogashira reaction allowed for the exploration of both steric and electronic effects at this position.
The position of the substituent on the aromatic ring is also a key determinant of biological activity. For instance, in a study of furo[2,3-h]chromene derivatives, the inhibitory activity against cyclooxygenase-2 (COX-2) was influenced by the substitution pattern on a phenyl group attached to the furan (B31954) ring. nih.gov Derivatives with an electron-donating group at the para-position of the phenyl ring exhibited greater inhibitory activity compared to those with substituents at the meta-position. nih.gov This highlights the importance of the substituent's position in orienting the molecule within the active site of the target enzyme.
The following table provides examples of the influence of substituent position and electronic nature on the biological activity of chromene analogues:
| Substituent | Position | Electronic Effect | Impact on Biological Activity | Reference(s) |
| Alkynyl groups | 6-position of 2H-chromene | Varies | Modulation of P2Y6 receptor antagonism | nih.gov |
| Electron-donating groups | para-position of a phenyl substituent | Electron-donating | Enhanced COX-2 inhibition | nih.gov |
| Halogen or methoxy groups | meta-position of a phenyl substituent | Electron-withdrawing/donating | Reduced COX-2 inhibition | nih.gov |
The size and bulkiness of substituents can introduce steric hindrance, which may either be beneficial or detrimental to biological activity. Bulky groups can enhance selectivity by preventing the molecule from binding to off-target proteins with smaller binding pockets. However, excessive steric bulk can also hinder the molecule's access to the active site of its intended target. mdpi.com In the case of flavanone-chromene hybrids, the regiochemistry of the reaction was found to be governed by steric factors, with the reaction occurring at the less hindered C-8 position. mdpi.com
Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter for drug-like molecules as it influences their solubility, absorption, and ability to cross cell membranes. nih.gov The introduction of lipophilic substituents, such as alkyl chains or halogen atoms, can enhance membrane permeability. However, an optimal balance of lipophilicity is required, as excessively lipophilic compounds may exhibit poor aqueous solubility and be prone to metabolic degradation. nih.gov
The interplay between steric hindrance and lipophilicity is crucial for the design of chromene derivatives with favorable pharmacokinetic profiles. The strategic placement of substituents can be used to fine-tune these properties to achieve the desired balance of potency and membrane penetration.
Role of the Ethyl Acetate (B1210297) Moiety and its Linkage Position on Pharmacological Profiles
The ethyl acetate moiety at the 2-position of the 2H-chromene ring is a key functional group that can significantly influence the pharmacological profile of the molecule. This group can participate in hydrogen bonding and dipole-dipole interactions with biological targets, and its ester linkage is susceptible to hydrolysis by esterases, which can act as a prodrug strategy.
The nature of the ester group can impact the compound's solubility, stability, and cell permeability. For example, replacing the ethyl group with other alkyl or aryl groups can modulate the lipophilicity of the molecule, which in turn affects its absorption and distribution. While specific studies on a series of 2-acetate (B119210) esters of 2-methyl-2H-chromene are not extensively reported, research on related chromene-2-carboxylic acid derivatives provides valuable insights. mdpi.com For instance, chiral chromanes with 2-carboxyl groups have been studied, and their stereochemistry has been shown to influence their properties. mdpi.com
The linkage of the acetate group at the C2 position is also significant. The C2 position of the 2H-chromene is a chiral center when substituted with two different groups (in this case, a methyl group and the acetate-bearing methylene (B1212753) group). The stereochemistry at this center can be critical for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.
Furthermore, the ester can be hydrolyzed in vivo to the corresponding carboxylic acid. This carboxylic acid derivative may be the active form of the compound, or it may have a different biological activity profile. For example, [(8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid, a chromene derivative with a carboxylic acid moiety, has been reported to exhibit anti-inflammatory, antimicrobial, and antioxidant effects. ontosight.ai The conversion of the ethyl ester to the carboxylic acid can alter the molecule's polarity and its ability to interact with target proteins.
Design Principles for Enhanced Biological Potency and Selectivity of Chromene-Based Esters
The design of potent and selective chromene-based esters requires a multi-faceted approach that considers the SAR data discussed in the previous sections. Key design principles include the optimization of the chromene core, the strategic placement of substituents, and the fine-tuning of the ester moiety.
One important strategy is the use of molecular hybridization, where the chromene scaffold is combined with other pharmacophores to create hybrid molecules with enhanced biological activity. For example, the design and synthesis of chromene-1,2,3-triazole-benzenesulfonamide hybrids have yielded potent carbonic anhydrase-IX inhibitors with potential applications in cancer therapy. nih.gov This approach leverages the favorable properties of each component to create a molecule with a unique and improved pharmacological profile.
Structure-based drug design can also be a powerful tool for developing selective inhibitors. By understanding the three-dimensional structure of the target protein, it is possible to design chromene derivatives that fit snugly into the active site and form specific interactions with key residues. nih.gov This approach can lead to the development of highly selective inhibitors with reduced off-target effects.
Another key principle is the optimization of the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. The introduction of fluorine atoms or other metabolically stable groups can enhance the pharmacokinetic profile of the compound. nih.gov For example, the replacement of a methyl group with a trifluoromethyl group in 2-substituted 3-nitro-2H-chromenes was shown to increase lipophilicity and metabolic stability, leading to enhanced pharmacological properties. nih.gov
Finally, the exploration of different ester groups in the ethyl acetate moiety can be used to modulate the compound's prodrug properties and fine-tune its release of the active carboxylic acid form. This can be particularly useful for improving oral bioavailability and achieving targeted drug delivery.
Computational and Theoretical Approaches in the Study of Chromene Acetate Compounds
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in describing the electronic behavior of molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) to Predict Chemical ReactivityFrontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uomphysics.net In studies on coumarin-based derivatives, FMO analysis has been used to calculate these energy levels. uomphysics.netsemanticscholar.org For instance, a compound with a low band gap is associated with higher chemical reactivity and lower kinetic stability. rsc.org
Below is a hypothetical data table illustrating typical values obtained from DFT and FMO analysis for a chromene derivative, based on published data for similar compounds.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.4 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.1 eV |
| Dipole Moment | Measure of the net molecular polarity | 3.2 Debye |
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are used to predict how a small molecule (ligand), such as a chromene derivative, might interact with a biological target, typically a protein or enzyme.
Elucidation of Receptor Binding Sites and Key Interacting ResiduesBeyond predicting affinity, docking studies reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. By analyzing the docked pose, researchers can identify key amino acid residues in the receptor's active site that are crucial for binding. This information is invaluable for structure-based drug design, allowing for the modification of the ligand to enhance its binding affinity and selectivity. Docking studies on coumarin (B35378) derivatives have identified interactions with key residues in the active sites of enzymes like cyclooxygenase-2 (COX-2), providing a rationale for their observed biological activity.mdpi.com
A sample data table from a hypothetical docking study is shown below.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclooxygenase-2 (COX-2) | Chromene Derivative | -8.1 | TYR-355, ARG-513 | Hydrogen Bond |
| VAL-523, LEU-352 | Hydrophobic |
Advanced Cheminformatics and Network Pharmacology for Ligand-Target Identification
Cheminformatics and network pharmacology represent a systems-level approach to understanding drug action. medwinpublishers.com Instead of the "one-ligand, one-target" model, these fields acknowledge that drugs can interact with multiple targets and that biological pathways are complex networks.
Network pharmacology integrates data from genomics, proteomics, and chemical biology to construct interaction networks between drugs, targets, and diseases. blopig.comnih.gov For a class of compounds like chromenes, this approach can be used to:
Predict new targets : By analyzing the chemical similarity of chromene derivatives to known drugs, new potential biological targets can be inferred. blopig.com
Understand polypharmacology : It helps explain how a single compound can have effects on multiple pathways, which can be beneficial for treating complex diseases but can also lead to side effects.
Identify synergistic interactions : In the context of traditional medicine or combination therapies, network analysis can elucidate how multiple compounds work together to achieve a therapeutic effect. nih.gov
These advanced computational methods are shifting drug discovery from a single-target focus to a more holistic, network-based paradigm, which is particularly useful for analyzing the diverse pharmacological activities reported for the broad family of chromene-containing molecules. medwinpublishers.com
Predictive Analytics for Potential Biological Targets and Pathways
Predictive analytics, particularly molecular docking, is a powerful tool for identifying potential biological targets for chromene derivatives. mdpi.comislandarchives.ca This computational technique models the interaction between a small molecule (ligand), such as Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate, and a macromolecular target, typically a protein or enzyme. By simulating the binding process, researchers can predict the affinity and orientation of the compound within the target's active site, suggesting potential inhibitory or modulatory activity. mdpi.com
The chromene scaffold is known to interact with a wide array of cellular targets, which explains its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netorientjchem.orgnih.govnih.gov For instance, computational studies on various chromene derivatives have predicted strong binding affinities to several key enzymes and proteins implicated in disease. Molecular docking has been used to evaluate the interaction of chromene analogs with targets such as tubulin in cancer, DNA gyrase in bacteria, and cholinesterases in neurodegenerative diseases. mdpi.comislandarchives.canih.gov These studies help to prioritize which compounds should be synthesized and tested for specific therapeutic applications, saving significant time and resources.
| Potential Target | Associated Disease/Process | Computational Method | Reference |
|---|---|---|---|
| Tubulin | Cancer | Molecular Docking | nih.govnih.gov |
| DNA Gyrase B | Bacterial Infections | Molecular Docking | islandarchives.ca |
| Cholinesterases (AChE, BChE) | Alzheimer's Disease | Molecular Docking | mdpi.com |
| β-Secretase (BACE-1) | Alzheimer's Disease | Molecular Docking | mdpi.com |
| G protein-coupled receptor GPR55 | Inflammation, Pain, Cancer | Molecular Modeling | acs.org |
Systems-Level Understanding of Compound Effects and Polypharmacology
The principle of polypharmacology posits that a single drug molecule can interact with multiple targets within the body. This is particularly relevant for compounds built on versatile scaffolds like chromene, which exhibit a wide range of biological activities. researchgate.netrjptonline.org Computational approaches provide a systems-level perspective to understand these complex interactions. Instead of a one-drug, one-target view, these methods analyze how a compound might influence entire biological pathways or networks.
Crystal Packing and Intermolecular Interaction Analysis via Hirshfeld Surfaces
The analysis of crystal structures provides fundamental insights into the solid-state properties of a molecule, including its stability and intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. researchgate.netmdpi.com This method maps the electron distribution of a molecule within its crystal environment, allowing for a detailed examination of how molecules pack together. mdpi.comnih.gov
Studies on structurally similar compounds, such as other coumarin and chromene derivatives, consistently show that the crystal packing is dominated by a combination of hydrogen bonds and other weak interactions. nih.govst-andrews.ac.ukresearchgate.net The most significant contributions typically come from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H/H···O), and carbon-hydrogen (C···H/H···C) contacts. mdpi.comnih.govuzh.ch For instance, in the crystal structure of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, H···H contacts account for 46.7% of the Hirshfeld surface, while O···H and C···H contacts contribute 24.2% and 16.7%, respectively. nih.gov These interactions, along with potential π–π stacking of the aromatic rings, are crucial in stabilizing the three-dimensional crystal structure. researchgate.netnih.gov
| Interaction Type | Contribution (%) in 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate nih.gov | Contribution (%) in a Flavone-Chalcone Hybrid mdpi.com |
|---|---|---|
| H···H | 46.7% | 34.3% |
| O···H / H···O | 24.2% | 19.2% |
| C···H / H···C | 16.7% | 16.7% |
| C···C | 7.6% | 6.5% |
| C···O / O···C | - | 6.7% |
In silico Prediction of Pharmacological Profiles (e.g., ADMET for absorption, distribution, metabolism, excretion, excluding toxicity data)
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic profile of a potential drug candidate. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models have become indispensable tools for this purpose, allowing researchers to forecast a compound's behavior in the body before it is even synthesized. nih.gov These computational models use the chemical structure of a molecule to calculate a wide range of physicochemical and pharmacokinetic properties. nih.gov
Absorption: Predictions related to intestinal absorption, cell permeability (e.g., Caco-2 models), and aqueous solubility are critical. A compound must be sufficiently soluble and permeable to be absorbed into the bloodstream after administration. nih.gov
Distribution: This involves predicting how a compound will distribute throughout the body. Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to act on its target, while BBB permeability is crucial for drugs targeting the central nervous system.
Metabolism: In silico models can predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. Identifying potential metabolic liabilities early can help in designing more stable molecules.
By providing this information at the outset, in silico ADMET profiling helps to identify candidates with favorable pharmacokinetic properties and flag those that are likely to fail later in development due to poor ADME characteristics. nih.gov
| Parameter | Pharmacokinetic Property | Significance |
|---|---|---|
| Aqueous Solubility (logS) | Absorption | Determines how well a compound dissolves, affecting its absorption. |
| Caco-2 Permeability | Absorption | Predicts intestinal absorption by modeling passage through the gut wall. |
| Plasma Protein Binding (PPB) | Distribution | Affects the concentration of free drug available to exert a therapeutic effect. |
| Blood-Brain Barrier (BBB) Permeability | Distribution | Indicates whether a compound can cross into the brain to act on CNS targets. |
| CYP450 Inhibition/Substrate | Metabolism | Predicts potential for drug-drug interactions and metabolic stability. |
Future Research Directions and Emerging Paradigms for Chromene Acetate Compounds
Innovations in Green and Sustainable Synthesis of Chromene-Based Esters
The synthesis of chromene-based esters is undergoing a paradigm shift towards more environmentally friendly and sustainable methods. Traditional synthetic routes often rely on harsh reaction conditions, toxic reagents, and stoichiometric amounts of mineral or Lewis acids, leading to significant environmental concerns and low yields. asianpubs.org In response, green chemistry principles are being integrated into the synthesis of chromene derivatives.
Innovations in this area include:
Solid-Phase Synthesis: One efficient and eco-friendly approach is the use of solid-phase synthesis, which can be conducted using a simple mortar and pestle, significantly reducing reaction times and improving yields compared to conventional methods. asianpubs.org
Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. Ethyl acetate (B1210297), for instance, is considered a "green solvent" due to its low environmental impact and is increasingly used in the synthesis of pharmaceuticals.
Catalytic Systems: The development of novel and reusable catalysts is crucial for sustainable synthesis. Research is focused on creating catalytic systems that are efficient, selective, and can be easily separated from the reaction mixture, minimizing waste. researchgate.net
These green synthesis approaches not only reduce the environmental footprint of chemical production but also offer economic benefits through increased efficiency and reduced waste management costs.
Unveiling Novel Biological Targets and Therapeutic Applications through High-Throughput Screening
High-throughput screening (HTS) has revolutionized the drug discovery process by enabling the rapid automated testing of large libraries of chemical compounds against specific biological targets. bmglabtech.com This technology is particularly valuable for exploring the diverse pharmacological potential of chromene-acetate compounds. Chromene derivatives have already demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. orientjchem.orgnih.gov
HTS can accelerate the discovery of novel therapeutic applications for chromene-acetates by:
Identifying "Hits": HTS allows for the rapid screening of thousands of compounds to identify initial "hits" or "leads" that show activity against a particular biological target. bmglabtech.com
Broadening Therapeutic Scope: By screening against a wide array of targets, HTS can uncover unexpected therapeutic activities for chromene derivatives beyond their currently known applications.
Target Deconvolution: For phenotypic screens where the molecular target is unknown, subsequent studies can elucidate the mechanism of action, revealing novel biological pathways and targets. nih.gov
Publicly available HTS data, such as that found in the PubChem database, provides a valuable resource for researchers to analyze the bioactivity of a vast number of compounds, including chromene derivatives, fostering further research and development. nih.govspringernature.com
Advanced Mechanistic Studies using Multi-Omics and Systems Biology Approaches
To gain a deeper understanding of the mechanisms of action of chromene-acetate compounds, researchers are increasingly turning to multi-omics and systems biology. These approaches involve the integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of the biological system. nih.govresearchgate.net
By applying these advanced methodologies, researchers can:
Elucidate Complex Mechanisms: Multi-omics analysis can reveal the intricate molecular pathways and networks that are modulated by chromene-acetate compounds, providing insights that are not apparent from single-omics studies. nih.gov
Identify Biomarkers: Integrated omics data can help in the identification of biomarkers that can predict a patient's response to a chromene-based therapy, paving the way for personalized medicine. nih.gov
Network Pharmacology: Systems biology allows for the construction of interaction networks between drugs, targets, and diseases, which can help in understanding the polypharmacological effects of chromene derivatives and identifying potential off-target effects. mdpi.com
These systems-level approaches are crucial for moving beyond a one-drug-one-target paradigm and embracing a more holistic understanding of how these compounds interact with complex biological systems.
Rational Design and Optimization of Chromene-Acetate Analogues via Integrated Computational and Experimental Chemistry
The development of potent and selective chromene-acetate analogues is being accelerated by the integration of computational and experimental chemistry. Rational drug design, which relies on an understanding of the three-dimensional structure of the biological target, is a key strategy in modern drug discovery. nih.gov
Key integrated approaches include:
Molecular Docking: Computational tools are used to predict the binding orientation and affinity of chromene-acetate analogues to their target proteins, guiding the design of more potent inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of the chromene-acetate scaffold and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for optimal activity. nih.gov
Computational and Experimental Synergy: The iterative cycle of computational design, chemical synthesis, and biological testing allows for the rapid optimization of lead compounds, improving their efficacy, selectivity, and pharmacokinetic properties. researchgate.net
This integrated approach has been successfully applied to the design of various chromene derivatives with enhanced biological activities, demonstrating its power in accelerating the drug discovery pipeline. nih.gov
Addressing Challenges and Identifying Opportunities in Chromene Derivative Research for Translational Science
The translation of promising chromene derivatives from the laboratory to clinical practice is a complex process fraught with challenges. This "valley of death" in drug development is where many promising compounds fail due to issues with efficacy, safety, or manufacturability. frontiersin.orgresearchgate.net
Challenges in the clinical translation of chromene derivatives include:
| Challenge | Description |
| Preclinical Efficacy Translation | Promising results in animal models may not always translate to efficacy in human patients due to physiological differences. nih.gov |
| Safety and Toxicology | Thorough preclinical toxicology studies are required to ensure the safety of new chromene derivatives in humans. nih.gov |
| Chemistry, Manufacturing, and Control (CMC) | Establishing robust and scalable manufacturing processes for chromene compounds that meet regulatory standards is a significant hurdle. nih.gov |
| Regulatory Hurdles | Navigating the complex regulatory landscape for new drug approval requires extensive documentation and rigorous clinical trial data. diversatechnologies.com |
Despite these challenges, there are significant opportunities for chromene derivatives in translational science. The broad therapeutic potential of this class of compounds, with some analogues like Crolibulin already in clinical trials, highlights their promise. orientjchem.orgnih.gov By addressing the challenges of translational research through interdisciplinary collaboration and the use of advanced research tools, the full therapeutic potential of chromene-acetate compounds can be realized, ultimately leading to new and effective treatments for a range of diseases.
Q & A
Q. What are the recommended methods for synthesizing Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate?
A typical synthesis involves multi-step reactions starting with the preparation of chromene derivatives. For example, condensation of 2-methyl-2H-chromene precursors with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetone) yields the target compound. Purification via column chromatography (ethyl acetate/hexane gradients) and recrystallization from mixed solvents (e.g., 2:1 ethyl acetate/hexanes) is recommended to achieve high purity (>98%) . Characterization by NMR and X-ray crystallography confirms structural integrity.
Q. How can NMR spectroscopy confirm the structure of this compound?
Key NMR features include:
- ¹H NMR : A triplet at δ ~4.2 ppm (q, J = 7.4 Hz) for the ethyl ester group (CH₂CH₃), a singlet at δ ~2.1 ppm for the methyl group on the chromene ring, and aromatic protons (δ ~6.3–7.3 ppm) .
- ¹³C NMR : A carbonyl signal at δ ~168 ppm (ester), δ ~160 ppm (chromene lactone), and δ ~14 ppm (ethyl CH₃) . Integration ratios and coupling constants should align with the expected molecular structure.
Q. What analytical techniques assess the purity of this compound post-synthesis?
- GC-MS : Detects volatile impurities and confirms molecular ion peaks (e.g., m/z 248 for [M]⁺) .
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at λ ~270–300 nm.
- Melting Point : Sharp melting behavior (e.g., 150–151°C) indicates crystallinity and purity .
Advanced Research Questions
Q. How can discrepancies in X-ray crystallographic data during refinement be resolved?
Discrepancies often arise from disordered solvent molecules or thermal motion. Strategies include:
- Using SHELXL for iterative refinement with restraints (e.g., DFIX, SIMU) to model disorder .
- Validating hydrogen atom placement with isotropic displacement parameters (1.2–1.5× attached carbon ADPs) .
- Checking for twinning with Mercury CSD ’s packing similarity tools . Cross-validation (R-factor < 5%) and residual density maps (<0.5 eÅ⁻³) ensure accuracy.
Q. How are experimental phasing challenges addressed in crystallography for this compound?
For challenging phasing (e.g., weak anomalous scattering):
- Use SHELXD/SHELXE for robust direct methods or SAD/MAD phasing with heavy atoms (e.g., bromine derivatives) .
- High-resolution data (<1.0 Å) improves phase determination. Molecular replacement (using similar chromene structures) is viable if a homolog exists in the Cambridge Structural Database (CSD) .
Q. How does solvent choice influence crystallization and morphology?
- Polarity : Ethyl acetate/hexane mixtures (2:1) promote slow nucleation, yielding needle-shaped crystals suitable for diffraction .
- Temperature : Slow cooling (0.5°C/min) from saturated solutions reduces defects.
- Additives : Trace acetic acid can stabilize hydrogen-bonding networks in the lattice .
Data Contradiction Analysis
Q. How to resolve conflicting NMR and X-ray data for the chromene ring conformation?
- Dynamic NMR : Variable-temperature experiments detect ring puckering or fluxionality (e.g., coalescence of proton signals).
- X-ray vs. DFT : Compare experimental bond angles/distances (e.g., C–O–C in chromene) with computed values (B3LYP/6-31G*). Discrepancies >0.05 Å suggest crystal packing effects .
Q. Why might GC-MS and HPLC purity results diverge?
- Volatility : GC-MS may miss non-volatile impurities (e.g., salts) detected by HPLC.
- Degradation : Heat-sensitive compounds decompose in GC injectors, inflating HPLC purity values. Validate with orthogonal methods like LC-MS .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
